molecular formula C12H20Cl2N2 B1638755 alpha-Phenyl-1-pyrrolidineethanamine dihydrochloride

alpha-Phenyl-1-pyrrolidineethanamine dihydrochloride

Cat. No.: B1638755
M. Wt: 263.2 g/mol
InChI Key: VTCVLRYWGCNNHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

alpha-Phenyl-1-pyrrolidineethanamine dihydrochloride is an organic compound with the chemical formula C13H17N. It is a colorless to yellowish oily liquid with amine-like properties and a strong aroma. This compound is commonly used in organic synthesis as a catalyst, ligand, or intermediate .

Preparation Methods

The synthesis of alpha-Phenyl-1-pyrrolidineethanamine dihydrochloride involves several steps. One common method includes the reaction of phenylacetonitrile with pyrrolidine in the presence of a reducing agent. The reaction conditions typically involve heating the mixture under reflux. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

alpha-Phenyl-1-pyrrolidineethanamine dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

alpha-Phenyl-1-pyrrolidineethanamine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of alpha-Phenyl-1-pyrrolidineethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

alpha-Phenyl-1-pyrrolidineethanamine dihydrochloride can be compared with other similar compounds such as:

Properties

Molecular Formula

C12H20Cl2N2

Molecular Weight

263.2 g/mol

IUPAC Name

1-phenyl-2-pyrrolidin-1-ylethanamine;dihydrochloride

InChI

InChI=1S/C12H18N2.2ClH/c13-12(10-14-8-4-5-9-14)11-6-2-1-3-7-11;;/h1-3,6-7,12H,4-5,8-10,13H2;2*1H

InChI Key

VTCVLRYWGCNNHP-UHFFFAOYSA-N

SMILES

C1CCN(C1)CC(C2=CC=CC=C2)N.Cl.Cl

Canonical SMILES

C1CCN(C1)CC(C2=CC=CC=C2)N.Cl.Cl

Origin of Product

United States

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